![molecular formula C20H41Cl3N4O2 B3028558 GSK3368715(EPZ019997) 3HCl CAS No. 2227587-26-8](/img/structure/B3028558.png)
GSK3368715(EPZ019997) 3HCl
Übersicht
Beschreibung
GSK3368715(EPZ019997) 3HCl is a first-in-class, reversible inhibitor of type I protein methyltransferases (PRMTs) that has demonstrated anticancer activity in preclinical studies . It is a potent inhibitor of PRMT1, 3, 4, 6, and 8 with Ki app values ranging from 1.5 to 81 nM .
Molecular Structure Analysis
The molecular structure of this compound is C20H41Cl3N4O2 . The exact structure can be found in the PubChem database .Physical And Chemical Properties Analysis
The molecular weight of this compound is 475.9 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity and Synergistic Effects with PRMT5 Inhibition
GSK3368715, a potent inhibitor of type I protein arginine methyltransferases (PRMTs), shows promising anti-tumor effects in human cancer models. Its inhibition of type I PRMTs, which are implicated in human cancers, positions it as a potential therapeutic agent in oncology. Notably, its anti-tumor activity is enhanced when combined with PRMT5 inhibition. The deletion of the methylthioadenosine phosphorylase gene (MTAP) correlates with sensitivity to GSK3368715 in cell lines, suggesting MTAP status as a biomarker for patient selection in cancer treatment (Fedoriw et al., 2019).
Role in DNA-Encoded Library Technology for Drug Discovery
GSK3368715, discovered through DNA-encoded chemical library technology (ELT), demonstrates the potential of ELT in drug discovery. While not directly related to GSK3368715, this technology, which combines combinatorial chemistry and molecular biology, has successfully led to the discovery of compounds like GSK2256294, a sEH inhibitor. This underscores the utility of such technology in identifying new drugs, potentially including GSK3368715 derivatives (Belyanskaya et al., 2017).
PRMT5 Inhibition in Cancer Treatment
GSK3368715's related compound, EPZ015666 (GSK3235025), a selective inhibitor of PRMT5, has shown efficacy in mantle cell lymphoma (MCL) models. The inhibition of PRMT5 results in antiproliferative effects in vitro and in vivo MCL models, indicating the potential of GSK3368715 and related compounds in targeted cancer therapies (Chan-Penebre et al., 2015).
Wirkmechanismus
Safety and Hazards
In a Phase 1 study, GSK3368715 was evaluated for safety in adults with advanced-stage solid tumors. Dose-limiting toxicities were reported in 25% of patients at a 200mg dose. A higher-than-expected incidence of thromboembolic events (TEEs) led to the study’s early termination . It is also noted to be toxic and a moderate to severe irritant to the skin and eyes .
Eigenschaften
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;trihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.3ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;;;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFPGRMCKLUHTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Cl3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.